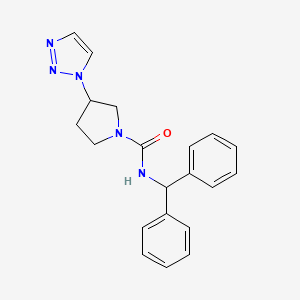

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

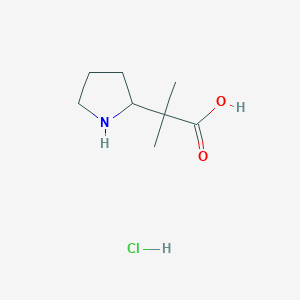

N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactivity

Synthesis of Pyrrolo[2,3-d][1,2,3]triazines and Benzamides

Studies have explored the synthesis of novel heterocyclic compounds, including those related to N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide. For instance, the synthesis of 7-benzyl-5-carboxamidopyrrolo[2,3-d][1,2,3]triazin-4-one through a sequence involving alkylation, ammonolysis, reduction, and intramolecular diazocoupling has been documented. This research provides insights into the chemical reactivity and potential for creating derivatives with varying functional groups (Migawa & Townsend, 2001).

Metal-Free Synthesis of Triazolo[1,5-a]pyridines

Another study reports on the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating an innovative method for the construction of these skeletons through oxidative N-N bond formation. This research highlights the efficiency and potential of using triazoles in synthesizing complex heterocycles (Zheng et al., 2014).

Potential Applications

Anticonvulsant Properties

Research into the anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its benzhydryl analogs has shown promising results. One study found that certain derivatives exhibited significant anticonvulsant activity in various seizure models, suggesting potential therapeutic applications for compounds within this chemical family (Rybka et al., 2017).

Corrosion Inhibition

Triazole derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition properties. A study focusing on mild steel in acidic medium found that these compounds can effectively inhibit corrosion, highlighting their potential industrial applications (Ma et al., 2017).

将来の方向性

The future directions for “N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” could involve further exploration of its potential uses in medicinal chemistry, drug development, and material science studies. Additionally, similar triazole derivatives have been suggested as good inhibitors against carbonic anhydrase-II , indicating potential future directions in this area.

作用機序

Target of Action

The primary target of N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the hydrolysis of acetylcholine (ACh), a neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

this compound interacts with its target, AChE, by binding to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, thereby preventing the breakdown of acetylcholine . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various biochemical pathways, particularly those involved in cognitive functions. The compound’s potential inhibitory effect on carbonic anhydrase-II enzyme has also been suggested .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE . This can lead to improved cognitive function, making the compound potentially useful in the treatment of neurodegenerative conditions like Alzheimer’s disease .

特性

IUPAC Name |

N-benzhydryl-3-(triazol-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(24-13-11-18(15-24)25-14-12-21-23-25)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14,18-19H,11,13,15H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNORGPRBXJWOAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide](/img/structure/B2510135.png)

![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)

![4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510147.png)